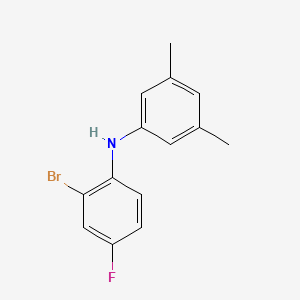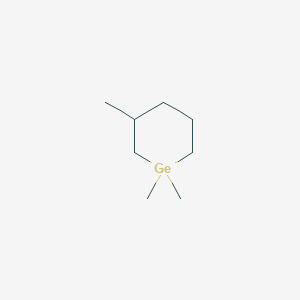
1,1,3-Trimethylgerminane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trimethylgerminane is an organogermanium compound characterized by the presence of three methyl groups attached to a germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Trimethylgerminane can be synthesized through the hydrogermylation of vinylsilanes. This process involves the reaction of trimethylgermane with vinyl-substituted siloxane in the presence of Karstedt’s catalyst, resulting in the formation of anti-Markovnikov adducts .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of germanium tetrachloride with methylsiloxanes. This reaction can proceed through several pathways, including the insertion of germanium into Si-O or C-H bonds, or the exchange of chlorine atoms on germanium for methyl groups .
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Trimethylgerminane undergoes various chemical reactions, including:
Hydrogermylation: Reaction with vinylsilanes to form anti-Markovnikov adducts.
Substitution Reactions: Exchange of chlorine atoms on germanium for methyl groups.
Common Reagents and Conditions:
Hydrogermylation: Typically conducted in the presence of Karstedt’s catalyst.
Substitution Reactions: Involves the use of germanium tetrachloride and methylsiloxanes.
Major Products:
Hydrogermylation: Anti-Markovnikov adducts at one or two double bonds of the substrate.
Substitution Reactions: Methyl-substituted germanium compounds.
Scientific Research Applications
1,1,3-Trimethylgerminane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of hyper-cross-linked porous polymers.
Catalysis: Acts as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,1,3-Trimethylgerminane involves its ability to participate in hydrogermylation and substitution reactions. The germanium atom in the compound can insert into Si-O or C-H bonds, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Trimethylgermane: Similar in structure but lacks the additional methyl group on the germanium atom.
Trichlorogermane: Contains chlorine atoms instead of methyl groups, leading to different reactivity.
Uniqueness: 1,1,3-Trimethylgerminane is unique due to its specific reactivity in hydrogermylation reactions, particularly its ability to form anti-Markovnikov adducts . This property distinguishes it from other germanium compounds and makes it valuable in organic synthesis and materials science.
Properties
CAS No. |
100585-43-1 |
|---|---|
Molecular Formula |
C8H18Ge |
Molecular Weight |
186.86 g/mol |
IUPAC Name |
1,1,3-trimethylgerminane |
InChI |
InChI=1S/C8H18Ge/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3 |
InChI Key |
DPHYCTYLDBKWOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC[Ge](C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


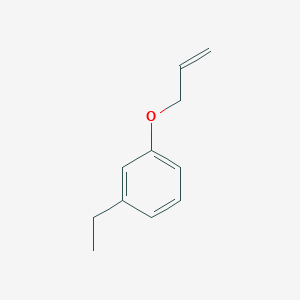
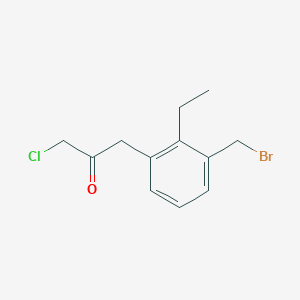
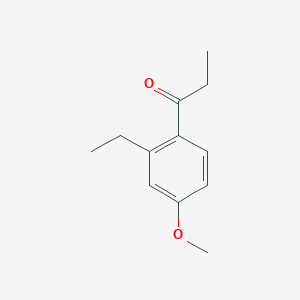
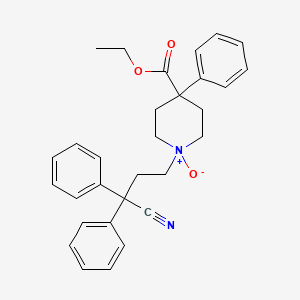
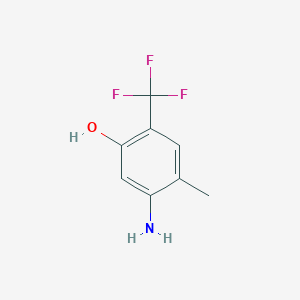



![6-[2-[(9-acetyloxy-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14076470.png)

